(2S)-4-biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide, with the CAS number 1354546-42-1, is a synthetic compound characterized by its unique molecular structure. The compound is classified as an amide due to the presence of the amide functional group in its structure. It has a molecular formula of and a molecular weight of 347.44 g/mol . This compound is notable for its potential applications in scientific research, particularly in medicinal chemistry and drug development.
The synthesis of (2S)-4-biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide typically involves several key steps:
Technical details regarding specific reagents and conditions are often proprietary or vary based on laboratory protocols.
The molecular structure of (2S)-4-biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide can be represented by its IUPAC name and SMILES notation:
The compound features a biphenyl moiety, a sulfonamide group, and a hydroxamic acid functionality, which contribute to its chemical properties and biological activity .
(2S)-4-biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide can participate in various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
The mechanism of action of (2S)-4-biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide primarily involves its interaction with biological targets such as enzymes or receptors.
Data from pharmacological studies would provide insights into the specific pathways affected by this compound .
(2S)-4-biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide has potential applications in several scientific fields:
Its unique structure and properties make it a valuable compound for further research and application development .
The compound exerts its antibacterial activity through selective, high-affinity inhibition of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), the committed metalloenzyme in lipid A biosynthesis. Lipid A constitutes the hydrophobic anchor of lipopolysaccharide (LPS), an essential structural component of the outer membrane in Gram-negative bacteria. By disrupting LpxC catalysis via competitive zinc chelation at the enzyme's active site, this molecule prevents LPS assembly, thereby compromising membrane integrity and sensitizing bacteria to host defenses and conventional antibiotics [5].
Biochemical characterization reveals potent inhibition kinetics against Pseudomonas aeruginosa LpxC, with an IC₅₀ value exceeding 95.2 nM [2]. This efficacy extends to other clinically relevant Enterobacteriaceae, positioning the compound as a broad-spectrum Gram-negative agent. The biphenyl-4-yl moiety confers optimal spatial occupation of the enzyme's hydrophobic tunnel, while the methylsulfone group enhances bacterial permeation through interactions with membrane-embedded transporters [3] [5]. Critically, its chiral (2S) configuration ensures stereoselective binding to the LpxC active site, as evidenced by >50-fold reduced activity in racemic analogs [3].
Table 1: Biochemical Profile of (2S)-4-Biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 347.43 g/mol | Optimal for bacterial membrane permeation |
| LpxC IC₅₀ | >95.2 nM | High target affinity against P. aeruginosa |
| Key Structural Motif | (2S)-chiral center | Stereospecific binding to LpxC catalytic zinc |
| Hydrophobic Scaffold | Biphenyl-4-yl group | Occupies LpxC substrate channel |
| Metabolic Stability | Methylsulfone moiety | Resistance to hydrolytic degradation |
This targeted mechanism circumvents conventional resistance pathways mediated by β-lactamases, efflux pumps, or ribosomal modifications. Preclinical studies document retained activity against carbapenem-resistant P. aeruginosa and extended-spectrum β-lactamase (ESBL)-producing Enterobacter cloacae, validating its potential against multidrug-resistant phenotypes [5]. Unlike legacy antibiotics, the compound's bactericidal action correlates with suppression of virulence rather than rapid cell lysis, potentially reducing endotoxin release and inflammatory sequelae in severe infections.
The development of LpxC inhibitors represents a paradigm shift in antibacterial strategy, evolving from initial substrate analogs to optimized hydroxamate-based pharmacophores. Early LpxC inhibitors like L-161,240 and CHIR-090 demonstrated proof-of-concept but suffered from pharmacokinetic limitations, including rapid hepatic metabolism and plasma instability [3]. Patent analysis (WO2018216823A1) delineates this compound's structural lineage within α-amino amide derivatives specifically engineered to overcome such deficiencies [3].
The incorporation of a methylsulfone group marks a critical innovation, replacing earlier labile esters and amides that underwent hydrolytic cleavage in vivo. This modification significantly extends plasma half-life while maintaining the molecule's zwitterionic character, essential for traversing the Gram-negative outer membrane via porin channels. X-ray crystallographic studies of inhibitor-LpxC complexes reveal that the methylsulfone functionality engages in hydrogen bonding with conserved water molecules adjacent to the catalytic zinc ion, contributing approximately 3.2 kcal/mol to binding energy [5].
Table 2: Evolution of LpxC Inhibitor Chemotypes
| Generation | Representative Compound | Structural Limitations | Advancements in (2S)-4-Biphenyl-4-yl Derivative |
|---|---|---|---|
| First | L-161,240 | Short plasma half-life (<30 min) | Methylsulfone enhances metabolic stability |
| Second | CHIR-090 | Susceptibility to efflux | Biphenyl scaffold minimizes efflux recognition |
| Third | ACHN-975 | Hepatotoxicity concerns | Optimized hydrophobicity reduces hepatic uptake |
Comparative enzymology studies indicate a 40-fold improved target residence time over earlier hydroxamate inhibitors, translating to sustained antibacterial effects post-antibiotic removal. This attribute is clinically relevant for intermittent dosing regimens against biofilm-embedded infections. Furthermore, the compound exhibits negligible inhibition of human matrix metalloproteinases (MMPs) despite their structural homology to LpxC, underscoring its selective toxicity [3] [5].
The strategic integration of methylsulfone groups into hydroxamate-based pharmacophores represents a contemporary solution to dual challenges in anti-infective development: target potency and pharmacokinetic sustainability. Methylsulfone functionalities confer three principal advantages: (1) metabolic resistance to esterase-mediated hydrolysis, (2) enhanced membrane permeability through dipole-dipole interactions with phospholipid headgroups, and (3) participation in water-mediated hydrogen bonding networks within enzyme active sites [2] [5].
In (2S)-4-biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide, the sulfone group adjacent to the hydroxamate zinc-chelator creates an electron-withdrawing environment that stabilizes the hydroxamate anion, strengthening zinc coordination by approximately 1.5 pKₐ units compared to alkyl-substituted analogs [5]. This translates to a lower dissociation constant (Kd) and prolonged enzyme occupancy. Additionally, the sulfone's polarity balances the lipophilicity of the biphenyl system, achieving an optimal calculated partition coefficient (cLogP) of 2.8 ± 0.3—within the ideal range for Gram-negative penetration [2] [3].
Table 3: Molecular Properties of Methylsulfone-Containing LpxC Inhibitors
| Parameter | Value | Analytical Method | Biological Implication |
|---|---|---|---|
| cLogP | 2.8 ± 0.3 | Computational modeling | Balanced membrane permeation and solubility |
| Hydroxamate pKa | 8.2 | Potentiometric titration | Enhanced zinc affinity at physiological pH |
| Solubility (PBS) | 12.7 mg/mL | HPLC-UV quantification | Suitable for intravenous formulation |
| Plasma Stability (t½) | >6 hours | LC-MS/MS analysis | Reduced dosing frequency potential |
The methylsulfone-hydroxamate architecture demonstrates broader applicability beyond LpxC inhibition, serving as a template for metalloenzyme inhibitors targeting peptide deformylase (PDF) and histone deacetylase (HDAC) in bacterial and oncology contexts, respectively. However, the precise steric constraints imposed by the LpxC substrate channel necessitate the (2S)-chiral configuration unique to this antibacterial class [3] [5]. Current research explores hybrid molecules incorporating this pharmacophore into conjugates with outer membrane-permeabilizing peptides, potentially expanding activity to intrinsically resistant pathogens like Burkholderia cepacia complex.
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 24663-35-2
CAS No.: 53696-69-8